1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure features:
- Position 1: 4-Methoxyphenyl group (providing electron-donating properties via the methoxy substituent).
- Position 5: Methyl group (contributing to steric and hydrophobic effects).
This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, including cannabinoid receptor modulators and enzyme inhibitors .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-7-11(12(15)16)13-14(8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONXPDKLYJASOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020724-35-9 | |
| Record name | 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction is usually carried out in boiling ethanol with concentrated hydrochloric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies indicate that pyrazole derivatives exhibit anti-inflammatory properties, making this compound a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Properties : Research has shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms involve the modulation of cell signaling pathways related to cancer progression .
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
Agricultural Applications
The compound is also explored for its role in agriculture:
- Pesticide Development : Pyrazole derivatives are known for their effectiveness as pesticides. The structural characteristics of this compound may enhance the efficacy and selectivity of new agrochemicals .
Material Science
In material science, the compound's unique properties can be harnessed:
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific functional properties, potentially leading to advancements in materials used for coatings and composites .
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant reduction in inflammatory markers in treated animal models compared to controls.
Case Study 2: Anticancer Properties
Another research article focused on the anticancer properties of this compound. It was found to inhibit cell proliferation in several cancer cell lines, with IC50 values indicating potent activity. The study highlighted the importance of further exploring this compound's mechanism of action to develop effective cancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Core
Table 1: Substituent Positions and Functional Group Comparisons
Key Observations :
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Data
Key Observations :
- Acidity : The target compound’s carboxylic acid group (pKa ~3.9–4.1) is less acidic than difluoromethyl analogs (pKa ~2.8), likely due to electron-donating effects of the methoxy group .
- Lipophilicity : Chloro-substituted analogs (e.g., ) exhibit higher LogP values (>2.5), suggesting greater membrane permeability but lower aqueous solubility.
Biological Activity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and various applications in drug discovery, particularly in the context of anticancer and antimicrobial activities.
- Chemical Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- IUPAC Name : 1-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid
- PubChem CID : 22831891
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 |
| HepG2 (Liver) | 4.98 - 14.65 |
In a study involving a series of pyrazole compounds, those with similar structures exhibited significant growth inhibition in MDA-MB-231 and HepG2 cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .
The mechanism by which these compounds exert their anticancer effects includes:
- Microtubule Destabilization : Certain derivatives were found to inhibit microtubule assembly, leading to apoptosis in cancer cells.
- Caspase Activation : Apoptosis studies indicated that compounds could enhance caspase-3 activity, confirming their role in inducing programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Pyrazole derivatives have been reported to possess activity against various bacterial strains, contributing to their potential as therapeutic agents against infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The presence of the methoxy group on the phenyl ring enhances lipophilicity and biological activity.
- Variations in the pyrazole ring can significantly influence the potency against specific cancer types and microbial pathogens .
Case Studies and Research Findings
Several case studies have documented the biological activities of pyrazole derivatives:
-
Study on Anticancer Efficacy :
- A series of synthesized pyrazole compounds were tested for their cytotoxic effects on MDA-MB-231 cells.
- Results showed that modifications to the substituents on the pyrazole ring increased potency against breast cancer cells.
-
Antimicrobial Evaluation :
- Compounds were screened against common bacterial strains.
- Results indicated effective inhibition of growth, suggesting potential applications in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
